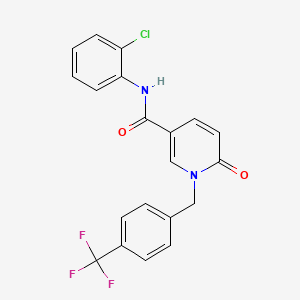
2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as Methylthioninicotinamide or MTNA. It is a pyridine derivative that has a nitrophenyl group, a carboxamide group, and a methylsulfanyl group attached to its structure. The compound has been synthesized using various methods, and its properties and potential applications have been extensively studied.
作用机制
The mechanism of action of 2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide involves its ability to inhibit the activity of protein kinases. The compound binds to the ATP-binding site of the kinase, preventing the enzyme from phosphorylating its substrate. This leads to the inhibition of downstream signaling pathways, which can have therapeutic implications in diseases such as cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide have been studied in various cell lines and animal models. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases. It has also been shown to modulate the immune response by inhibiting the activity of certain immune cells. In addition, MTNA has been shown to have anti-inflammatory properties, which may have therapeutic implications in diseases such as arthritis.
实验室实验的优点和局限性
The advantages of using 2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide in lab experiments include its specificity for certain protein kinases, its ability to inhibit downstream signaling pathways, and its potential use as a tool for studying the role of protein kinases in disease. However, there are also limitations to its use, including its potential toxicity and off-target effects. Careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
未来方向
There are several future directions for the study of 2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area is the study of the compound's potential use in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, the compound's potential as a therapeutic agent for diseases such as cancer and arthritis should be further explored. Finally, the compound's pharmacokinetics and toxicity should be studied in more detail to determine its potential for clinical use.
合成方法
The synthesis of 2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide has been achieved through various methods. One such method involves the reaction of 2-aminonicotinic acid with thionyl chloride to form 2-chloronicotinic acid. The 2-chloronicotinic acid is then reacted with 3-nitrobenzene-1-carboxamide in the presence of a base to form the desired compound. Other methods involve the use of different starting materials and reagents, but the general approach involves the formation of the nitrophenyl and carboxamide groups followed by the introduction of the methylsulfanyl group.
科学研究应用
2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide has been studied for its potential applications in scientific research. One of the areas of interest is its potential as an inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling, and their dysregulation has been implicated in various diseases, including cancer. MTNA has been shown to inhibit the activity of certain protein kinases, and this has led to its potential use as a tool for studying the role of these enzymes in disease.
属性
IUPAC Name |
2-methylsulfanyl-N-(3-nitrophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-20-12-7-9(5-6-14-12)13(17)15-10-3-2-4-11(8-10)16(18)19/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPILCGCUYYKUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2936749.png)
![(E)-N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2936750.png)
![2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2936751.png)
![2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide](/img/structure/B2936753.png)
![N-benzyl-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2936754.png)


![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2936762.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2936764.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936767.png)
![2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2936768.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2936769.png)

